molecular formula C8H5Cl2F3 B1397435 3,4-Dichloro-5-methylbenzotrifluoride CAS No. 1806283-89-5

3,4-Dichloro-5-methylbenzotrifluoride

Cat. No. B1397435
CAS RN: 1806283-89-5
M. Wt: 229.02 g/mol
InChI Key: JNXGCUFBAMGRTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dichloro-5-methylbenzotrifluoride is a chemical compound with the molecular formula C8H5Cl2F3 . It is used as a solvent and for making other chemicals and dyes .


Synthesis Analysis

The synthesis of 3,4-Dichloro-5-methylbenzotrifluoride involves the reaction of 3,4-dichlorotoluene under certain conditions. The reaction occurs at a temperature of around 110-115°C and a pressure of 18.5 to 19.5 bar. The yield of the reaction is approximately 74% of the theoretical yield, relative to 3,4-dichlorotoluene converted .


Molecular Structure Analysis

The molecular structure of 3,4-Dichloro-5-methylbenzotrifluoride consists of a benzene ring with two chlorine atoms and a trifluoromethyl group attached to it . The molecular weight of the compound is 215.00 .


Physical And Chemical Properties Analysis

3,4-Dichloro-5-methylbenzotrifluoride is a colorless liquid . It has a melting point of -13 to -12°C and a boiling point of 173-174°C . The density of the compound is 1.478 g/mL at 25°C . It has a refractive index of 1.475 .

Safety and Hazards

3,4-Dichloro-5-methylbenzotrifluoride is toxic and can cause severe injury or death if inhaled, ingested, or comes into contact with the skin . It is also corrosive and can cause severe burns to the skin and eyes . It is recommended to avoid any skin contact and to use this compound only in a well-ventilated area or outdoors .

properties

IUPAC Name

1,2-dichloro-3-methyl-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2F3/c1-4-2-5(8(11,12)13)3-6(9)7(4)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNXGCUFBAMGRTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichloro-5-methylbenzotrifluoride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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